molecular formula C16H23N3O2 B14488802 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate CAS No. 63978-08-5

2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate

Cat. No.: B14488802
CAS No.: 63978-08-5
M. Wt: 289.37 g/mol
InChI Key: ZAEBUEMQCGDBRC-UHFFFAOYSA-N
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Description

2-(8-Methyl-3,8-diazabicyclo[321]octan-3-yl)ethyl 4-aminobenzoate is a complex organic compound that features a bicyclic structure with nitrogen atoms and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate. This can be achieved through enantioselective construction methods that ensure the correct stereochemistry . The reaction conditions often involve the use of chiral catalysts and specific reagents to control the stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Mechanism of Action

The mechanism of action of 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate is unique due to its combination of a bicyclic structure with nitrogen atoms and an ester linkage to a 4-aminobenzoate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

63978-08-5

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate

InChI

InChI=1S/C16H23N3O2/c1-18-14-6-7-15(18)11-19(10-14)8-9-21-16(20)12-2-4-13(17)5-3-12/h2-5,14-15H,6-11,17H2,1H3

InChI Key

ZAEBUEMQCGDBRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)CCOC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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